

Cross-reactivity studies of 4-Aminopyrimidin-5-ol based inhibitors

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Compound of Interest

Compound Name: 4-Aminopyrimidin-5-ol

Cat. No.: B1283993

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An in-depth analysis of the cross-reactivity of **4-Aminopyrimidin-5-ol** based inhibitors, this guide provides a comparative overview of their performance against various kinases, alongside detailed experimental protocols for key assays. Due to the limited availability of public data on the specific **4-Aminopyrimidin-5-ol** core, this guide utilizes data from structurally related and extensively profiled 4-aminopyrimidine derivatives to provide insights into the potential selectivity and off-target effects of this class of compounds.

Comparative Kinase Inhibition Profile

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, influencing both their efficacy and potential for adverse effects. The following tables summarize the inhibitory activity (IC₅₀/K_i values) of representative 4-aminopyrimidine-based inhibitors against a panel of cyclin-dependent kinases (CDKs) and other kinases. Lower values indicate greater potency.

Table 1: Inhibitory Activity of a 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidin-5-ol Derivative (Compound 12u) against a Panel of Cyclin-Dependent Kinases.[\[1\]](#)

Data derived from a study on 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-nitrophenyl)amino)pyrimidin-5-ol.[\[1\]](#)

Kinase Target	Ki (nM)
CDK9/CycT1	7
CDK2/CycA	> 80-fold selective vs CDK9
CDK1/CycB	-
CDK7/CycH	-

Table 2: Comparative IC50 Values (nM) of Structurally Related Kinase Inhibitors.[2]

This table provides a broader context by comparing the selectivity profiles of well-characterized kinase inhibitors with structural similarities to the 4-aminopyrimidine core.

Kinase Target	Dasatinib IC50 (nM)	Bosutinib IC50 (nM)	Ponatinib IC50 (nM)
ABL1	< 1	1.2	0.37
ABL1 (T315I)	> 1000	> 1000	2.0
SRC	< 1	1.2	5.4
LYN	< 1	< 10	-
LCK	< 1	-	-
YES1	< 1	-	-
KIT	5	> 1000	13
PDGFRA	16	94	1
PDGFRB	1	39	-
VEGFR2	8	-	1.5
FGFR1	29	-	2
EGFR	> 1000	> 1000	-

Experimental Protocols

Accurate and reproducible experimental data are the foundation of inhibitor profiling. Below are detailed protocols for two key assays used to determine inhibitor potency and cellular activity.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Kinase of interest
- Substrate (peptide or protein)
- Test inhibitor (e.g., **4-Aminopyrimidin-5-ol** derivative)
- ADP-Glo™ Kinase Assay Kit (Promega), which includes:
 - ADP-Glo™ Reagent
 - Kinase Detection Reagent
 - Ultra Pure ATP
 - ADP Standard
- Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
- Multiwell plates (white, opaque)
- Plate-reading luminometer

Procedure:[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Kinase Reaction Setup:
 - Prepare serial dilutions of the test inhibitor in DMSO.

- In a multiwell plate, add the kinase, substrate, and test inhibitor to the kinase reaction buffer.
- Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 μ L.
- Include a no-inhibitor control (DMSO only) and a no-kinase control.
- Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
- Termination of Kinase Reaction and ATP Depletion:
 - Equilibrate the plate to room temperature.
 - Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
 - Incubate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Detection:
 - Add Kinase Detection Reagent to each well (volume equal to the sum of the kinase reaction and ADP-Glo™ Reagent). This converts the generated ADP back to ATP and provides the luciferase and luciferin for the detection reaction.
 - Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence using a plate-reading luminometer.
 - Construct a dose-response curve by plotting the luminescence signal against the inhibitor concentration.
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cellular Activity Assessment: In-Cell Western™ Assay

This immunocytochemical technique measures the levels of specific proteins in cells grown in microplates and is useful for assessing the effect of inhibitors on signaling pathways.

Materials:

- Adherent cells cultured in 96- or 384-well plates
- Test inhibitor
- Fixation Solution (e.g., 3.7% formaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., LI-COR® Odyssey® Blocking Buffer or a non-serum, non-protein blocker)
- Primary antibodies (specific to the target protein and a normalization control, e.g., tubulin)
- Infrared dye-conjugated secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Infrared imaging system (e.g., LI-COR® Odyssey®)

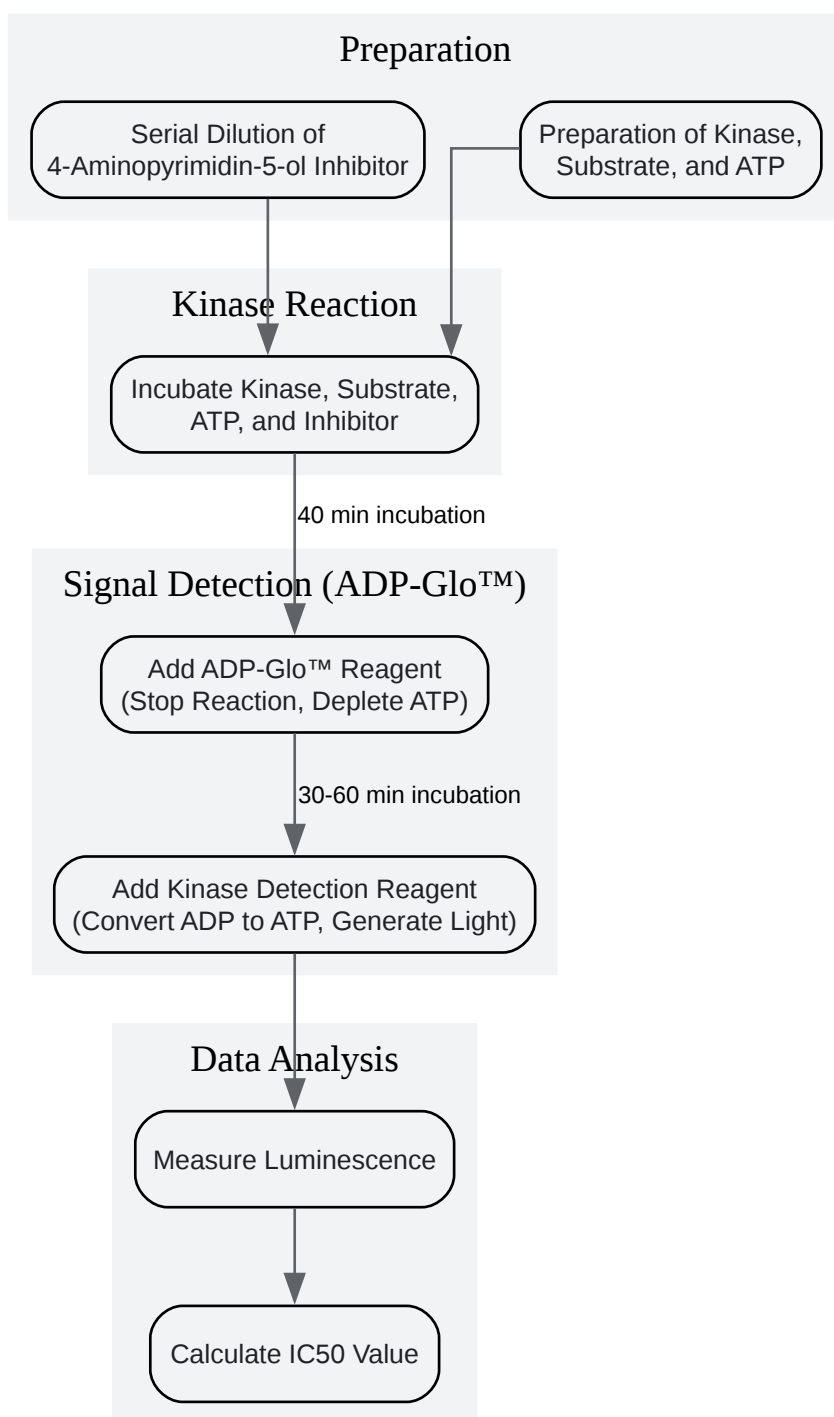
Procedure:[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

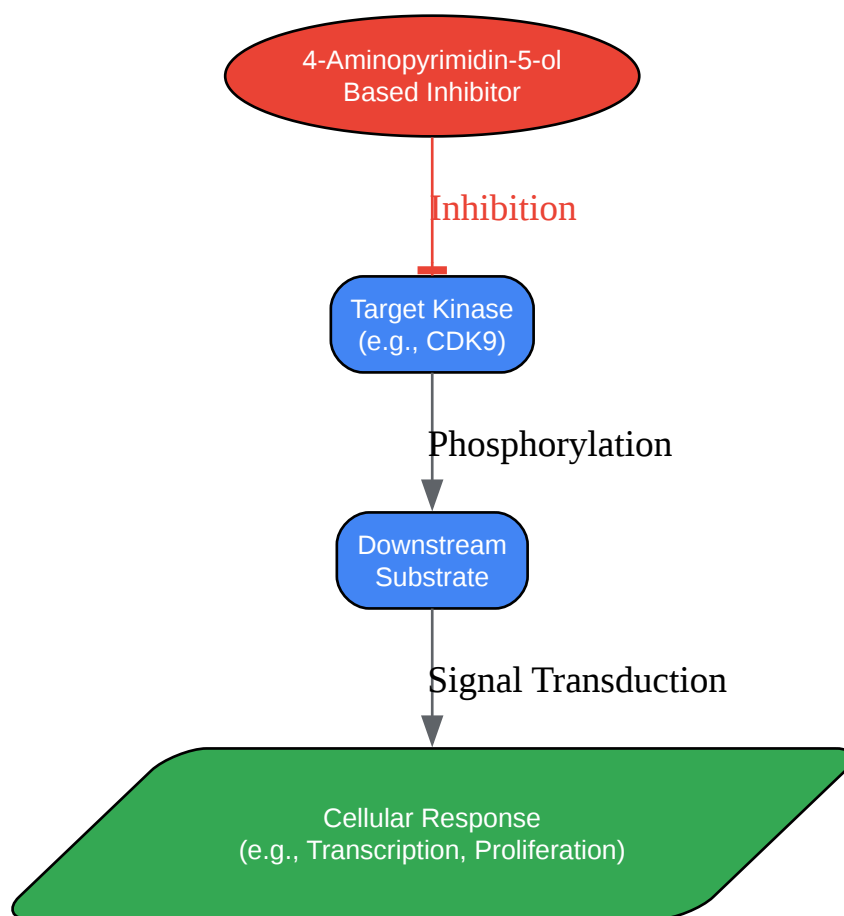
- Cell Culture and Treatment:
 - Seed cells in a multiwell plate and grow to the desired confluency.
 - Treat the cells with various concentrations of the test inhibitor for a specified duration. Include untreated controls.
- Fixation and Permeabilization:
 - Remove the treatment media and fix the cells with Fixation Solution for 20 minutes at room temperature.

- Wash the cells with Wash Buffer.
- Permeabilize the cells with Permeabilization Buffer for 5 minutes.
- Blocking and Antibody Incubation:
 - Wash the cells and then block non-specific binding sites with Blocking Buffer for 1.5 hours at room temperature.
 - Incubate the cells with primary antibodies (for the target and normalization protein) diluted in antibody dilution buffer, typically overnight at 4°C.
- Secondary Antibody Incubation and Detection:
 - Wash the cells multiple times with Wash Buffer.
 - Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Imaging and Data Analysis:
 - Wash the cells a final time and ensure the plate is completely dry.
 - Scan the plate using an infrared imaging system.
 - Quantify the fluorescence intensity for both the target and normalization proteins in each well.
 - Normalize the target protein signal to the normalization protein signal.
 - Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Visualizations

Experimental Workflow for Kinase Inhibition Profiling





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